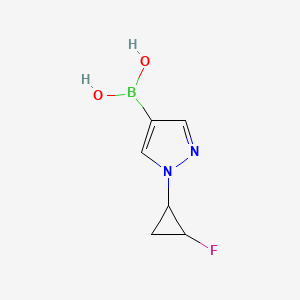

(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid

Beschreibung

(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid (C₆H₈BFN₂O₂; MW 169.95) is a fluorinated boronic acid derivative featuring a 2-fluorocyclopropyl substituent on the pyrazole ring. The compound requires storage at < -20°C under inert conditions due to its sensitivity to moisture and temperature . Its hazard profile includes skin/eye irritation (H315, H319) and oral toxicity (H302) .

Eigenschaften

Molekularformel |

C6H8BFN2O2 |

|---|---|

Molekulargewicht |

169.95 g/mol |

IUPAC-Name |

[1-(2-fluorocyclopropyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C6H8BFN2O2/c8-5-1-6(5)10-3-4(2-9-10)7(11)12/h2-3,5-6,11-12H,1H2 |

InChI-Schlüssel |

HJLDBCZEHSBMFD-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN(N=C1)C2CC2F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The fluorine atom on the cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the fluorinated cyclopropyl group and the pyrazole ring can enhance the compound’s binding affinity and selectivity towards biological targets. It is investigated for its potential use in developing new drugs for various diseases.

Industry: In the industrial sector, (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the synthesis of polymers and other functional materials.

Wirkmechanismus

The mechanism of action of (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies. The fluorinated cyclopropyl group and the pyrazole ring can enhance the compound’s stability and binding affinity towards its targets, potentially affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: The 2-fluorocyclopropyl group introduces ring strain and enhanced electronegativity compared to non-cyclic substituents (e.g., methyl, ethyl). This may lower the compound’s pKa relative to phenyl-substituted analogs (e.g., 2-chlorophenyl derivative) .

- Molecular Weight : The target compound’s MW (169.95) is intermediate between simpler alkyl-substituted analogs (e.g., methyl: 141.93) and bulkier aryl derivatives (e.g., 2-chlorophenyl: 222.44), affecting solubility and diffusion kinetics .

- Stability : Unlike the methyl or ethyl analogs, the fluorocyclopropyl derivative requires cryogenic storage, suggesting lower thermal stability .

Reactivity and Lewis Acidity

- Lewis Acidity: Fluorine’s electron-withdrawing effect enhances the boron center’s Lewis acidity, facilitating faster diol complexation compared to non-fluorinated analogs (e.g., cyclopropyl or methyl derivatives) . However, through-space stabilization effects in fluorocyclopropyl systems may counterbalance excessive acidity, as seen in other fluorinated boronic acids .

- Suzuki Coupling Efficiency : The target compound’s reactivity in cross-coupling reactions is likely superior to phenyl-substituted analogs (e.g., 2-chlorophenyl) due to reduced steric hindrance but may lag behind methyl derivatives due to higher molecular complexity .

Biologische Aktivität

(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

- Molecular Formula : CHBFNO

- Molecular Weight : 169.95 g/mol

- CAS Number : 1678534-27-4

Boronic acids, including (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid, are known to interact with various biological targets. They can form reversible covalent bonds with diols and are often utilized in the design of enzyme inhibitors. This compound's structure suggests potential interactions with enzymes involved in metabolic pathways.

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds, including boron-containing ones, inhibit cancer cell proliferation by interfering with key signaling pathways such as the MAPK pathway and inhibiting cyclin-dependent kinases (CDKs) .

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| Pyrazole derivatives | Antitumor | Inhibition of CDK2/Cyclin A | |

| Various pyrazoles | Antitumor | MAPK pathway interference |

2. Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Compounds similar to (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:

- Study on COX Inhibition : A specific pyrazole derivative was tested for its ability to inhibit COX-2, resulting in a significant reduction in inflammatory markers in vitro.

- Anticancer Studies : In vivo studies demonstrated that a closely related pyrazole compound significantly reduced tumor sizes in mouse models through apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.